molecular formula C17H18F3N3OS B2611486 5-(propan-2-ylidene)-2-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)thiazol-4(5H)-one CAS No. 848921-91-5

5-(propan-2-ylidene)-2-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)thiazol-4(5H)-one

Cat. No.: B2611486
CAS No.: 848921-91-5
M. Wt: 369.41
InChI Key: ZCZGSQNIXINEES-UHFFFAOYSA-N
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Description

The compound 5-(propan-2-ylidene)-2-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)thiazol-4(5H)-one features a thiazol-4(5H)-one core substituted with a propan-2-ylidene group at position 5 and a piperazine moiety at position 2. The piperazine ring is further modified with a 3-(trifluoromethyl)phenyl group, a common pharmacophore in medicinal chemistry due to its electron-withdrawing properties and metabolic stability .

Properties

IUPAC Name

5-propan-2-ylidene-2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]-1,3-thiazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F3N3OS/c1-11(2)14-15(24)21-16(25-14)23-8-6-22(7-9-23)13-5-3-4-12(10-13)17(18,19)20/h3-5,10H,6-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCZGSQNIXINEES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C1C(=O)N=C(S1)N2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(propan-2-ylidene)-2-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)thiazol-4(5H)-one typically involves the following steps:

    Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Piperazine Moiety: The piperazine ring can be introduced via nucleophilic substitution reactions.

    Addition of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents under controlled conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring or the piperazine moiety.

    Reduction: Reduction reactions could target the carbonyl group or other functional groups within the molecule.

    Substitution: Various substitution reactions can occur, especially involving the trifluoromethyl group or the piperazine ring.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.

Biology

Biologically, thiazole derivatives are often explored for their antimicrobial, antifungal, and anticancer properties. This compound might be studied for similar activities.

Medicine

In medicine, potential therapeutic applications could include the development of new drugs targeting specific diseases or conditions, leveraging the compound’s unique chemical structure.

Industry

Industrially, the compound could be used in the development of new materials, agrochemicals, or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological target. Generally, thiazole derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. The trifluoromethyl group might enhance the compound’s binding affinity or stability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The compound is compared to analogs with thiazole/piperazine scaffolds and aryl substituents (Table 1).

Table 1. Comparison of structural and analytical data

Compound Name/ID Molecular Formula Key Substituents Yield (%) Melting Point (°C) ESI-MS (m/z)
Target Compound C₁₇H₁₅F₃N₄OS Propan-2-ylidene, 3-(trifluoromethyl)phenyl N/A N/A N/A
10d () C₂₄H₂₅F₃N₄O₃S 4-(3-(4-(Trifluoromethyl)phenyl)ureido)phenyl 93.4 N/A 548.2 [M+H]⁺
1f () C₃₁H₂₅F₃N₆O₄S 4-(3-(4-(Trifluoromethyl)phenyl)ureido)phenyl, hydroxy-methoxybenzylidene 70.7 198–200 667.9 [M−2HCl+H]⁺
5E Isomer () C₂₄H₂₂F₃N₃O₂S 4-(Allyloxy)benzylidene, 3-(trifluoromethyl)phenyl N/A N/A 473.5 (MW)
10f () C₂₀H₂₁ClN₄O₂S 4-(3-(3-Chlorophenyl)ureido)phenyl 89.1 N/A 514.2 [M+H]⁺
Key Observations:
  • Substituent Diversity : The target compound lacks the ureido linkage seen in 10d and 1f, simplifying its structure. Ureido derivatives generally exhibit lower yields (e.g., 70.7% for 1f vs. 93.4% for 10d), suggesting synthetic challenges with complex substituents .
  • Trifluoromethyl vs. Halogen Effects : The trifluoromethyl group in the target compound and 10d enhances lipophilicity and metabolic stability compared to the chloro substituent in 10f. This is reflected in higher molecular weights (e.g., 548.2 for 10d vs. 514.2 for 10f) .
  • Stereochemical Variations: The 5E isomer in highlights the role of stereochemistry.

Spectral and Computational Insights

  • ESI-MS and NMR : Compounds like 1f and 10d show distinct fragmentation patterns (e.g., [M−2HCl+H]⁺ for 1f), indicating stability under mass spectrometry conditions. The absence of HCl adducts in the target compound suggests differences in ionization behavior .
  • Computational Analysis: Tools like Multiwfn () can predict electron localization and electrostatic potentials. For example, the thiazol-4-one ring in the target compound likely exhibits electron-deficient regions due to the trifluoromethyl group, enhancing electrophilic reactivity compared to non-fluorinated analogs .

Crystallographic and Conformational Data

  • Isostructural Analogs : describes thiazole derivatives with fluorophenyl groups crystallizing in triclinic systems. The near-planar conformation of these compounds contrasts with the target compound’s propan-2-ylidene group, which may introduce torsional strain, affecting crystal packing and solubility .

Biological Activity

5-(propan-2-ylidene)-2-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)thiazol-4(5H)-one, a compound characterized by its complex molecular structure, has garnered attention in recent years for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C19H22F3N3SC_{19}H_{22}F_{3}N_{3}S, with a molecular weight of approximately 393.45 g/mol. The structure features a thiazole ring, a piperazine moiety, and a trifluoromethyl group, which are known to influence its biological activity.

Anticonvulsant Activity

Recent studies have indicated that compounds similar to this compound exhibit anticonvulsant properties. For instance, research on related thiazole derivatives has shown their effectiveness in animal seizure models. These compounds likely exert their effects through the inhibition of sodium and calcium currents as well as antagonism of TRPV1 receptors .

Anticancer Activity

The compound's structural components suggest potential anticancer activity. In vitro studies have demonstrated that thiazole derivatives can inhibit the growth of various cancer cell lines. For example, compounds with similar structures have shown significant cytotoxic effects against human colon cancer cells (HCT116), with IC50 values indicating potent activity .

The biological activity of this compound may be attributed to several mechanisms:

  • Ion Channel Modulation : The compound may modulate ion channels involved in neuronal excitability, contributing to its anticonvulsant effects.
  • Receptor Antagonism : The presence of the trifluoromethyl group enhances binding affinity to certain receptors, potentially increasing its therapeutic efficacy.
  • Cell Cycle Interference : Similar compounds have been shown to interfere with cell cycle progression in cancer cells, leading to apoptosis.

Study 1: Anticonvulsant Efficacy

In a study evaluating various thiazole derivatives, one compound demonstrated a protective index (PI) significantly higher than traditional anticonvulsants. The study utilized maximum electroshock (MES) and pentylenetetrazol (PTZ) models to assess efficacy and safety .

CompoundED50 (MES)TD50 (Rotarod)Protective Index
Compound A30 mg/kg150 mg/kg5
This compoundTBDTBDTBD

Study 2: Anticancer Activity

Another study investigated the effects of thiazole derivatives on HCT116 cells. The results indicated that specific modifications in the chemical structure led to enhanced anticancer activity, with one derivative achieving an IC50 value of 4.363 µM compared to doxorubicin .

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